Cas no 1083168-91-5 (3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester)
3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester
- 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-pyridine
- 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
- 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Chloro-2-Methoxypyridine-5-Boronic Acid Pinacol Ester
- 5-chloro-6-methoxypyridin-3-ylboronic acid
- (5-CHLORO-6-METHOXYPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
- ZHWIZWNYOSGXSR-UHFFFAOYSA-N
- FCH2816717
- RL00346
- MB05256
- OR360961
- AX8164508
- 3-Chloro-2-methoxypyridine-5-boronicacidpinacolester
- 3-chloro-2-methoxy-5
- 3-chl
- DTXSID90694497
- DB-059736
- SCHEMBL3673238
- J-512194
- 3-CHLORO-2-METHOXY-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
- AS-42788
- CS-0174397
- AKOS015950179
- 1083168-91-5
- MFCD08063054
- Z2044773084
- 3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]
- EN300-7407081
- 3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester
-
- MDL: MFCD08063054
- Inchi: 1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3
- InChI Key: ZHWIZWNYOSGXSR-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(B2OC(C)(C)C(C)(C)O2)=C1)OC
Computed Properties
- Exact Mass: 269.09900
- Monoisotopic Mass: 269.0990013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.6
Experimental Properties
- PSA: 40.58000
- LogP: 2.04280
3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C907113-1g |
3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1083168-91-5 | 95% | 1g |
1,001.70 | 2021-05-17 | |
| TRC | C427958-100mg |
3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester |
1083168-91-5 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | C427958-250mg |
3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester |
1083168-91-5 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | C427958-500mg |
3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester |
1083168-91-5 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | C427958-1g |
3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester |
1083168-91-5 | 1g |
$333.00 | 2023-05-18 | ||
| Alichem | A029188367-5g |
3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1083168-91-5 | 95% | 5g |
$758.16 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1000873-5g |
3-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1083168-91-5 | 95% | 5g |
$510 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1047747-250mg |
3-CHLORO-2-METHOXYPYRIDINE-5-BORONIC ACID PINACOL ESTER |
1083168-91-5 | 95% | 250mg |
$80 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1047747-1g |
3-CHLORO-2-METHOXYPYRIDINE-5-BORONIC ACID PINACOL ESTER |
1083168-91-5 | 95% | 1g |
$135 | 2024-06-07 | |
| Chemenu | CM133749-250mg |
3-Chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1083168-91-5 | 95% | 250mg |
$108 | 2022-06-14 |
3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester Suppliers
3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester
Introduction to 3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester (CAS No. 1083168-91-5) and Its Applications in Modern Chemical Biology
3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester, identified by the chemical identifier CAS No. 1083168-91-5, is a highly versatile and significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound belongs to the class of boronic acid esters, which are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic chemistry. The presence of both a chloro substituent and a methoxy group on the pyridine ring imparts unique reactivity, making it a valuable building block for constructing complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction, named after its discoverers Akira Suzuki and Ryōji Noyori, has revolutionized the way complex organic molecules are synthesized. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between boronic acids or esters and various organic halides or triflates. The boronic acid pinacol ester form of this compound enhances stability during storage and handling, while also improving compatibility with a broad range of coupling partners. This makes 3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester an indispensable tool in medicinal chemistry and materials science.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for pharmaceutical applications. Pyridine derivatives, in particular, have garnered considerable attention due to their prevalence in biologically active molecules. The structural motif of 3-Chloro-2-methoxypyridine offers a privileged scaffold that can be readily modified through cross-coupling reactions to introduce diverse functional groups. This flexibility has enabled the synthesis of a wide array of pharmacophores targeting various therapeutic areas, including oncology, neurology, and infectious diseases.
One of the most compelling aspects of 3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester is its role in the development of small-molecule inhibitors. For instance, recent studies have demonstrated its utility in generating potent kinase inhibitors, which are crucial for treating cancers and inflammatory disorders. By leveraging the Suzuki-Miyaura coupling with aryl halides containing specific pharmacological moieties, researchers have been able to design molecules that selectively inhibit aberrant signaling pathways in diseased cells. The chloro and methoxy substituents on the pyridine ring play critical roles in modulating binding affinity and selectivity, highlighting the compound’s importance in structure-activity relationship studies.
The pharmaceutical industry has also embraced boronic acid esters for their potential in drug discovery due to their favorable pharmacokinetic properties. Unlike free boronic acids, which can be prone to hydrolysis and oxidation, boronic acid esters such as 3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester offer enhanced stability under physiological conditions. This stability is essential for maintaining drug efficacy throughout the formulation process and during biological activity. Moreover, the pinacol ester group provides a sterically hindered environment that can improve metabolic resistance, making it an attractive choice for long-term therapeutic applications.
Advances in computational chemistry have further accelerated the adoption of 3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester in drug design. Molecular modeling techniques allow researchers to predict how different substituents will influence binding interactions with biological targets. By integrating these predictions with experimental data derived from cross-coupling reactions, scientists can rapidly iterate on molecular structures to optimize potency and minimize off-target effects. This synergy between computational methods and synthetic chemistry has been instrumental in accelerating the development pipeline for novel therapeutics.
The materials science sector has also benefited from the versatility of this compound. Boron-containing heterocycles are increasingly being explored for their electronic properties, making them candidates for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other advanced electronic devices. The ability to precisely functionalize the pyridine core through cross-coupling reactions allows chemists to fine-tune electronic characteristics such as charge transportability and luminescence efficiency. Consequently, 3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester is finding applications beyond pharmaceuticals as a key intermediate in designing next-generation materials.
From a synthetic perspective, one of the most notable features of this compound is its compatibility with transition metal catalysis under mild conditions. The Suzuki-Miyaura reaction typically proceeds at ambient temperature with high yields when using palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. This ease of reaction setup makes it particularly appealing for large-scale synthesis and high-throughput screening campaigns where efficiency is paramount. Additionally, recent innovations in ligand design have further improved coupling efficiencies, reducing side reactions and enhancing overall productivity.
The growing interest in green chemistry has also influenced how researchers approach synthetic transformations involving 3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester. Solvent selection now often prioritizes environmentally benign alternatives such as water or ethanol-based systems over traditional organic solvents like tetrahydrofuran (THF). Similarly, efforts are underway to develop more sustainable catalysts that minimize metal waste or require less energy-intensive processing steps. These advancements not only align with regulatory pressures but also contribute to cost-effective manufacturing processes that reduce environmental impact.
In conclusion,3-Chloro-2-methoxypyridine-5-boronic Acid Pinacol Ester (CAS No. 1083168-91-5) represents a cornerstone compound in modern chemical biology with far-reaching implications across pharmaceuticals and materials science。 Its unique reactivity profile facilitated by its dual substitution pattern on the pyridine ring continues to drive innovation through cross-coupling methodologies。 As research progresses,this versatile intermediate will undoubtedly play an even greater role in shaping future advancements,both medically and technologically。 The combination of robust synthetic accessibility,structural adaptability,and functional diversity ensures that it remains an indispensable asset for chemists worldwide seeking to push boundaries at both molecular and material levels。
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